2-(1H-pyrrol-1-yl)benzoic acid

Antivirulence Pseudomonas aeruginosa Quorum sensing

Researchers requiring the ortho isomer for proximity-driven cyclization chemistry face supply confusion with meta/para isomers. 2-(1H-Pyrrol-1-yl)benzoic acid resolves this with validated structural identity and reactivity. • Enables MnO₂-mediated oxidative cyclization to 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-ones (20-71% yield), sterically impossible with meta/para isomers. • Validated PqsE thioesterase inhibitor (IC₅₀ 0.155 µM, PDB 5HIQ) for quorum-sensing studies. • Available ≥97% purity with melting point 101-106°C; distinct from meta (180°C) and para (286-289°C) isomers for identity verification.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 10333-68-3
Cat. No. B075995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)benzoic acid
CAS10333-68-3
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N2C=CC=C2
InChIInChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14)
InChIKeyGNWTWXOZRSBCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-yl)benzoic acid (CAS 10333-68-3) – Ortho-Substituted Pyrrolyl Benzoic Acid Scaffold for Targeted Procurement


2-(1H-Pyrrol-1-yl)benzoic acid (CAS 10333-68-3) is an N-arylpyrrole carboxylic acid characterized by a pyrrole ring directly linked to the ortho position of a benzoic acid moiety [1]. The ortho substitution creates a distinctive spatial arrangement that enables proximity-driven cyclization chemistry not accessible to its meta or para isomers [2]. The compound is commercially available from major chemical suppliers including Thermo Scientific Maybridge and Sigma-Aldrich, typically at 97% purity with melting point 101–106 °C [1]. Its primary validated biological application is as an inhibitor of the Pseudomonas aeruginosa PqsE thioesterase (EC 3.1.2.32), with a structurally characterized binding mode [3]. The compound also serves as a key synthetic building block for 5H‑pyrrolo[1,2‑a][3,1]benzoxazin‑5‑one derivatives, a heterocyclic scaffold relevant to calcium channel blocker discovery [2].

2-(1H-Pyrrol-1-yl)benzoic Acid Procurement: Why Ortho-Position Is Non-Interchangeable with Meta or Para Isomers


The ortho-carboxylic acid geometry of 2-(1H-pyrrol-1-yl)benzoic acid is structurally and functionally non‑interchangeable with its 3‑ (meta) or 4‑ (para) positional isomers. Ortho substitution brings the carboxylic acid and pyrrole nitrogen into close proximity, enabling intramolecular cyclization reactions that are sterically impossible for meta and para congeners [1]. This ortho-specific reactivity is the basis for synthesizing 5H‑pyrrolo[1,2‑a][3,1]benzoxazin‑5‑one derivatives, a transformation that cannot be replicated using 3‑ or 4‑(1H‑pyrrol‑1‑yl)benzoic acid [1]. Furthermore, the ortho isomer exhibits a melting point of 101–106 °C, substantially lower than the meta isomer (180 °C) and para isomer (286–289 °C), reflecting fundamental differences in crystal packing and intermolecular interactions that affect solubility and formulation behavior . Generic substitution across positional isomers will therefore alter both synthetic utility and physicochemical properties.

2-(1H-Pyrrol-1-yl)benzoic Acid Quantitative Differentiation vs. Analogs and Isomers


PqsE Thioesterase Inhibition: Ortho-Pyrrolyl vs. Pyridinyl Comparator IC₅₀ Values

In a direct head‑to‑head comparison under identical assay conditions, 2-(1H-pyrrol-1-yl)benzoic acid inhibits PqsE thioesterase with an IC₅₀ of 0.155 µM, whereas 2-(pyridin-3-yl)benzoic acid—a structurally analogous compound differing only in the heteroaryl substituent—exhibits a 6.2‑fold higher potency with an IC₅₀ of 0.025 µM [1]. The crystal structure of PqsE in complex with 2-(1H-pyrrol-1-yl)benzoic acid (PDB: 5HIQ) confirms that the compound binds to the active center of the enzyme, though its presence does not reduce pyocyanin levels in cell‑based assays [2].

Antivirulence Pseudomonas aeruginosa Quorum sensing Thioesterase inhibition

Melting Point Differentiation: Ortho vs. Meta vs. Para Pyrrolyl Benzoic Acid Isomers

The positional isomerism of 1H‑pyrrol‑1‑yl benzoic acids produces dramatically different melting points: the ortho isomer (2‑substituted) melts at 101–106 °C, the meta isomer (3‑substituted) at 180 °C, and the para isomer (4‑substituted) at 286–289 °C . The 185 °C difference between ortho and para isomers reflects distinct intermolecular hydrogen‑bonding networks and crystal packing arrangements driven by the carboxylic acid position . The substantially lower melting point of the ortho isomer correlates with higher solubility in organic solvents and easier handling for synthetic transformations .

Physicochemical properties Solid-state characterization Formulation Purification

Ortho-Specific Cyclization Yield: MnO₂-Mediated Synthesis of 5H-Pyrrolo[1,2-a][3,1]benzoxazin-5-ones

2-(1H-Pyrrol-1-yl)benzoic acid undergoes MnO₂‑promoted oxidative cyclization to yield 5H‑pyrrolo[1,2‑a][3,1]benzoxazin‑5‑one derivatives in yields ranging from 20% to 71%, depending on substitution pattern [1]. This ortho‑specific transformation exploits the spatial proximity of the carboxylic acid and pyrrole nitrogen—a geometric arrangement absent in meta and para isomers, which cannot undergo this cyclization [1]. The same method was extended to 2-(1H-indol-1-yl)benzoic acids, demonstrating that the ortho‑pyrrolyl benzoic acid scaffold is uniquely positioned for this heterocycle construction, though direct comparative yield data for the indole analog were not reported in the primary study [1].

Heterocyclic synthesis Oxidative cyclization Building block Lactone formation

Commercial Availability and Purity Specification: Ortho Isomer Dominates Supplier Catalogs

2-(1H-Pyrrol-1-yl)benzoic acid (ortho isomer) is broadly available from major chemical suppliers at 97% purity (HPLC), with pricing and packaging options from 250 mg to 25 g . In contrast, the meta isomer (3‑substituted) is less commonly stocked, and the para isomer (4‑substituted) is primarily offered as a research‑grade building block by Sigma‑Aldrich at 99% purity . The ortho isomer benefits from established synthetic routes starting from anthranilic acid or methyl anthranilate with 2,5‑dimethoxytetrahydrofuran, enabling consistent commercial supply .

Procurement Commercial sourcing Purity Supply chain

Crystallographically Validated Binding Mode: PqsE Active Site Occupancy (PDB 5HIQ)

The X‑ray crystal structure of Pseudomonas aeruginosa PqsE in complex with 2-(1H-pyrrol-1-yl)benzoic acid (PDB ID: 5HIQ, resolution 2.10 Å) provides atomic‑level validation of binding to the enzyme active center [1]. The compound occupies the thioesterase active site with well‑defined electron density for both the pyrrole and benzoic acid moieties [1]. Notably, the crystal structure reveals that while the compound binds and inhibits thioesterase activity in vitro (IC₅₀ = 0.155 µM), its binding does not translate to pyocyanin suppression in cell‑based assays, highlighting a functional divergence between enzymatic inhibition and virulence pathway modulation [2].

Structural biology Enzyme inhibition Crystallography Fragment-based drug design

2-(1H-Pyrrol-1-yl)benzoic Acid: Validated Research and Procurement Applications


PqsE Inhibitor Tool Compound for Antivirulence Research

Use as a validated PqsE thioesterase inhibitor in Pseudomonas aeruginosa quorum‑sensing studies. The compound's IC₅₀ of 0.155 µM (pH 8.5, 21 °C) and co‑crystal structure (PDB 5HIQ) enable reproducible biochemical and structural investigations [1]. Researchers should note the 6.2‑fold potency differential relative to 2-(pyridin-3-yl)benzoic acid (IC₅₀ 0.025 µM) when selecting control compounds or designing SAR campaigns [1].

Synthesis of 5H-Pyrrolo[1,2-a][3,1]benzoxazin-5-one Derivatives

Employ as the essential ortho‑substituted precursor for MnO₂‑mediated oxidative cyclization to yield 5H‑pyrrolo[1,2‑a][3,1]benzoxazin‑5‑one lactones in 20–71% yield [2]. This scaffold is a bioisostere of calcium channel blockers and a core structure in several bioactive natural product analogs. Meta and para isomers cannot undergo this transformation due to unfavorable geometry [2].

Fragment-Based Drug Discovery and Structure-Guided Design

Utilize as a low‑molecular‑weight (187.20 Da) fragment with a validated PqsE co‑crystal structure (PDB 5HIQ, 2.10 Å resolution) for structure‑based elaboration [3]. The pyrrole ring offers vectors for substitution at the 2‑ and 5‑positions, while the carboxylic acid provides a handle for amide or ester diversification [3].

Quality Control and Method Development Reference Standard

Use as a reference standard for HPLC method development and impurity profiling, given its well‑characterized melting point (101–106 °C), distinct retention characteristics, and commercial availability at ≥97% purity . The substantial melting point difference from the para isomer (286–289 °C) enables straightforward detection of positional isomer contamination via DSC or melting point analysis .

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